

Structural Elucidation and Analytical Profiling of 2-(3-Chlorophenyl)propan-2-amine

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)propan-2-amine

CAS No.: 17790-50-0

Cat. No.: B154538

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Executive Summary & Chemical Context

The precise characterization of **2-(3-Chlorophenyl)propan-2-amine** (often referred to as 3-chloro-cumylamine or 3-chloro-

-dimethylbenzylamine) is critical in the development of calcimimetics, monoamine transporter inhibitors, and novel CNS-active agents. Unlike its regioisomer chlorphentermine (which contains a methylene spacer), this molecule features a gem-dimethyl amine group directly attached to the aromatic ring.

This structural rigidity imparts unique electronic properties but complicates NMR analysis due to the steric crowding and subtle electronic effects of the meta-chloro substituent. This guide provides a rigorous, self-validating protocol for the acquisition, assignment, and quality control of this compound using ^1H NMR spectroscopy.

Molecular Specifications

- IUPAC Name: **2-(3-Chlorophenyl)propan-2-amine**^[1]
- Molecular Formula: C

H

CIN[2]

- Molecular Weight: 169.65 g/mol [2]
- Key Structural Features:
 - Achiral quaternary carbon (C2).
 - Meta-substituted chlorobenzene ring (ABCD spin system approximation).
 - Exchangeable primary amine protons.

Experimental Protocol: Acquisition Parameters

To ensure data integrity and reproducibility, the following acquisition parameters are mandatory. These settings minimize relaxation artifacts common in quaternary carbon environments and ensure accurate integration of the broad amine signal.

Sample Preparation

| Parameter | Specification | Rationale |
|---------------|--|---|
| Solvent | CDCl ₃ (99.8% D) + 0.03% TMS | Chloroform minimizes amine proton exchange compared to MeOH-d ₄ , allowing observation of the NH signal. |
| Concentration | 10–15 mg in 0.6 mL | Optimal signal-to-noise (S/N) ratio without inducing viscosity broadening. |
| Tube Quality | 5 mm Precision (Wilmad 507 or equiv) | Essential for high-resolution shimming of aromatic multiplets. |
| Filtration | Glass wool or PTFE (0.45 m) | Removes suspended solids that cause magnetic susceptibility gradients (broad lines). |

Spectrometer Configuration

- Frequency: 400 MHz minimum (600 MHz preferred for aromatic resolution).
- Pulse Sequence: zg30 (30° excitation pulse).
- Relaxation Delay (D1):
5.0 seconds. Critical: The methyl protons on the quaternary carbon have long T1 relaxation times. Short D1 leads to integration errors (< 6H).
- Number of Scans (NS): 16–64.
- Temperature: 298 K (25°C).

Spectral Analysis: The ¹H NMR Fingerprint

The spectrum of **2-(3-Chlorophenyl)propan-2-amine** is defined by three distinct regions. The following assignments are derived from substituent additivity rules and validated against analogous cumylamine systems.

The Aliphatic Region (High Field)

This region confirms the core "cumyl" scaffold.

| Shift (, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
|----------------|----------------------|-------------|----------------------------------|---|
| 1.48 – 1.52 | Singlet (s) | 6H | C(CH ₃) ₂ | The two methyl groups are chemically equivalent due to free rotation. The shift is deshielded relative to isopropyl (~1.2) by the aromatic ring and the amine nitrogen. [3] |
| 1.60 – 2.10 | Broad Singlet (br s) | 2H | -NH | Chemical shift is concentration-dependent. Hydrogen bonding shifts this peak downfield. Validation: Shake with D ₂ O; this signal must disappear. |

The Aromatic Region (Low Field)

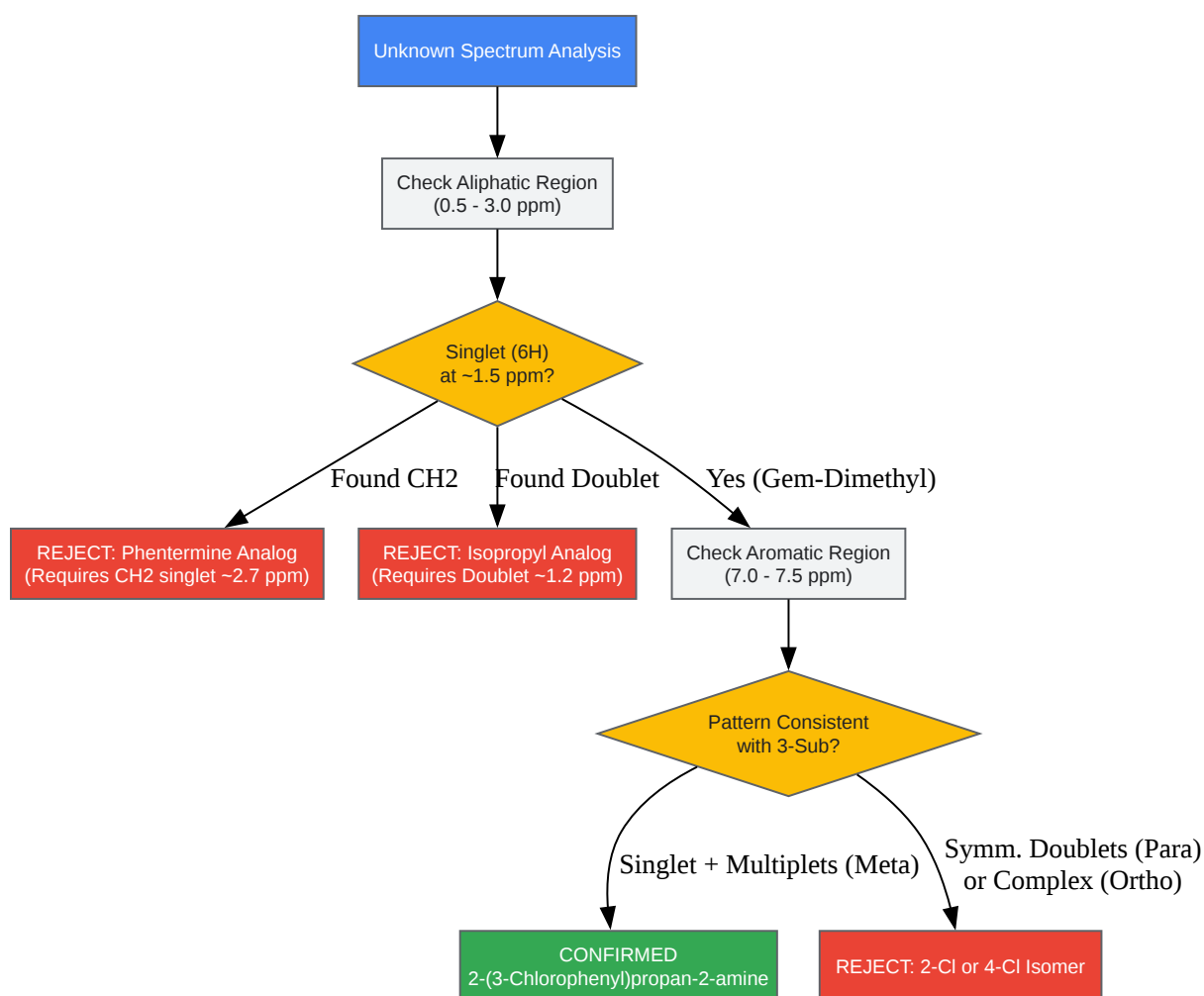
The meta-chloro substitution creates a complex ABCD spin system. At 400 MHz, this often appears as a second-order multiplet, but distinct splitting patterns are observable.

| Shift (, ppm) | Pattern | Coupling () | Assignment | Structural Logic |
|----------------|----------------------|--------------|------------|---|
| 7.46 | Triplet/Singlet-like | Hz | H-2 | The proton between the Cl and the alkyl group. It is a "singlet" due to small meta coupling to H-4 and H-6. |
| 7.28 – 7.35 | Multiplet | - | H-6 | Para to the Cl, Ortho to the alkyl. Shielded relative to H-2. |
| 7.18 – 7.25 | Multiplet | - | H-4, H-5 | H-4 (Ortho to Cl) and H-5 (Meta to Cl) overlap. H-5 is typically a pseudo-triplet (Hz). |

Analyst Note: The integration of the aromatic region must equal exactly 4H. If the integral is <4H relative to the methyls (6H), check for T1 relaxation saturation (increase D1).

Structural Validation Logic

To prove the structure without a reference standard, follow this logic flow. This ensures the differentiation between the target molecule and its isomers (e.g., 3-chlorophenethylamine derivatives).



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Figure 1: Decision tree for the unambiguous assignment of the 3-chloro-cumylamine scaffold versus common regioisomers.

Impurity Profiling & Troubleshooting

In synthesis (typically via Grignard addition to 3-chloroacetophenone followed by Ritter reaction or Azide reduction), specific impurities are common.

Common Contaminants

| Impurity | Diagnostic Signal (1H NMR) | Origin |
|-------------------------------|-----------------------------------|---|
| 3-Chloroacetophenone | Singlet 2.58 ppm (COCH) | Unreacted Starting Material |
| 2-(3-Chlorophenyl)propan-2-ol | Singlet 1.58 ppm (C(OH)Me) | Hydrolysis intermediate / Failure of Ritter reaction |
| Acetamide Derivative | Singlet 2.0 ppm (NHCOCH) | Incomplete hydrolysis after Ritter reaction |
| Water | Singlet 1.56 ppm (in CDCl) | Hygroscopic amine salt |

Advanced Troubleshooting: The "Broad Amine" Problem

Symptom: The NH

signal is missing or extremely broad. Cause: Proton exchange rate is intermediate on the NMR timescale due to trace acid or water. Solution:

- Dry the sample: Filter through anhydrous K

CO

before running.

- Solvent Switch: Run in DMSO-

. The NH

will appear as a sharp singlet at

~2-3 ppm (often split if diastereotopic protons were present, but here it remains a singlet).

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